
4-Bromo-2,5-difluoronitrobenzene
Overview
Description
4-Bromo-2,5-difluoronitrobenzene (CAS: 167415-27-2) is a halogenated nitroaromatic compound with the molecular formula C₆H₂BrF₂NO₂ and a molecular weight of 237.99 g/mol . It features a nitro (-NO₂) group at position 1, bromine at position 4, and fluorine atoms at positions 2 and 5 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . Commercial grades typically offer 97–98% purity, with applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluoronitrobenzene can be achieved through various methods. One common approach involves the bromination of 2,5-difluoronitrobenzene. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluoronitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary product is 4-bromo-2,5-difluoroaniline.
Oxidation Reactions: Products may include oxidized derivatives of the benzene ring
Scientific Research Applications
Synthetic Chemistry
Key Intermediate in Pharmaceuticals
4-Bromo-2,5-difluoronitrobenzene serves as a crucial building block in the synthesis of numerous pharmaceutical agents. Its bromine and fluorine substituents allow for diverse chemical transformations, facilitating the creation of complex molecules. For instance, it has been employed in the synthesis of various nitrogen-containing heterocycles, which are prevalent in drug development .
Agrochemicals Production
In agrochemical research, this compound is utilized to synthesize herbicides and pesticides. Its unique electronic properties enhance the biological activity of resultant compounds, making them more effective against pests and weeds .
Material Science
Development of Advanced Materials
The compound is integral to the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability, mechanical strength, and resistance to environmental degradation. This is particularly beneficial for applications requiring durable materials that can withstand harsh conditions .
Dyes and Pigments
this compound is also utilized in the production of dyes and pigments due to its vibrant color properties and stability. These characteristics make it suitable for various industrial applications, including textiles and coatings .
Analytical Chemistry
Chromatography Applications
The unique structure of this compound makes it valuable in analytical methods such as chromatography. It can be used as a reference standard or internal standard in high-performance liquid chromatography (HPLC) for the separation and identification of other chemical compounds .
Biological Research
Biological Probes
In biological research, this compound is explored as a potential probe to study cellular processes. Its ability to interact with biological molecules allows researchers to investigate mechanisms underlying drug action and cellular signaling pathways .
Drug Discovery
The compound's role in drug discovery is significant as it aids in identifying lead compounds with desirable pharmacological properties. Its derivatives are often tested for bioactivity against various biological targets .
Environmental Studies
Pollutant Assessment
this compound is employed in environmental studies to assess the impact of chemical pollutants. It helps researchers understand the degradation pathways of similar compounds in the environment and contributes to developing safer alternatives for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluoronitrobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, fluorine, and nitro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological activities, including enzyme inhibition or activation, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electron-Withdrawing Effects : The nitro group in this compound enhances electrophilicity at the bromine position, facilitating metal-catalyzed cross-coupling reactions (e.g., with boronic acids) . In contrast, 1-bromo-2,5-difluorobenzene lacks the nitro group, reducing its reactivity in such transformations .
- Substituent Positioning : The 2,5-difluoro pattern in this compound directs further substitutions to meta positions, whereas 4-bromo-2,6-difluoroaniline (with fluorine at 2,6) exhibits ortho/para directing effects due to the amine group .
- Thermodynamic Stability : Density functional theory (DFT) studies on similar nitroaromatics (e.g., 2,5-difluoronitrobenzene) reveal that electron-withdrawing groups lower HOMO-LUMO gaps, increasing reactivity in photochemical applications .
Physical Properties
- The higher melting point of this compound compared to 3,4-difluoronitrobenzene (55–57°C vs. 32–34°C) reflects stronger intermolecular interactions due to bromine’s polarizability and nitro group rigidity .
- 4-Bromo-3,5-difluorobenzaldehyde (m.w. 221 g/mol) exhibits lower molecular symmetry, likely reducing its crystalline stability compared to nitroaromatics .
Biological Activity
4-Bromo-2,5-difluoronitrobenzene (C6H2BrF2NO2) is an organic compound notable for its unique molecular structure, which includes bromine, fluorine, and nitro groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and findings from relevant studies.
- Molecular Formula : C6H2BrF2NO2
- Melting Point : 56-60 °C
- Density : Approximately 1.890 g/cm³
- Appearance : Light orange to yellow-green powder or crystal
The biological activity of this compound is influenced by its ability to participate in various chemical reactions. The compound can undergo:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance the compound's biological activity.
- Oxidation Reactions : Although less common, oxidation can modify the compound's reactivity and potential biological effects.
These reactions allow the compound to serve as a useful building block in synthesizing more complex molecules with potential therapeutic applications.
Antimicrobial Activity
Research has indicated that halogenated aromatic compounds like this compound exhibit significant antimicrobial properties. A study focusing on the synthesis of novel azaspiro analogs derived from this compound demonstrated promising antibacterial and antitubercular activities. The modifications made to the original structure were aimed at enhancing efficacy against resistant strains of bacteria .
Enzyme Interaction Studies
In biochemical research, this compound has been used as a probe to investigate enzyme-catalyzed reactions. It helps elucidate pathways involving halogenated compounds and their interactions with biological macromolecules. This application is critical for understanding metabolic pathways and the potential toxicity of halogenated compounds in biological systems.
Case Studies and Research Findings
-
Study on Metabolism :
A study utilizing 19F-NMR analyzed the metabolism of glutathionyl conjugates derived from this compound. The results highlighted distinct metabolic pathways compared to its non-halogenated analogs, indicating that halogenation significantly affects biotransformation processes in vivo . -
Chemical Reaction Optimization :
Research focused on optimizing chemical reactions involving this compound utilized Design of Experiments (DoE) methodologies. This approach allowed for the identification of optimal reaction conditions that maximized yield while minimizing by-products. Such studies are essential for scaling up synthesis processes in pharmaceutical applications . -
Comparative Studies :
Comparative analyses with similar compounds such as 2,5-difluoronitrobenzene showed that the presence of bromine alters reactivity patterns significantly. These differences underline the importance of substituent effects in determining biological activity and reactivity in synthetic pathways .
Summary Table of Biological Activity
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for structural confirmation of 4-Bromo-2,5-difluoronitrobenzene?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for identifying substituent positions. For example:
- ¹H NMR : Aromatic protons near electron-withdrawing groups (NO₂, Br) show downfield shifts.
- ¹⁹F NMR : Fluorine signals are sensitive to para- and ortho-substituents, aiding in distinguishing F environments.
- Mass spectrometry (MS) confirms molecular weight (237.99 g/mol), while IR spectroscopy detects nitro (NO₂) stretches near 1520–1350 cm⁻¹ .
Q. What safety protocols are mandatory for handling this compound?
- Answer : The compound is hazardous (H302: harmful if swallowed; H315: skin irritation). Mitigation strategies include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Q. How is this compound typically synthesized?
- Answer : A common route involves nitration of 1-bromo-2,5-difluorobenzene. Key steps:
- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to minimize di-nitration byproducts.
- Regioselectivity : The nitro group preferentially occupies the para position to bromine due to steric and electronic effects .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of nitrating agents.
Advanced Research Questions
Q. How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) in this compound?
- Answer : The nitro group (-NO₂) strongly deactivates the ring, directing nucleophiles to the bromine site. Fluorine’s inductive (-I) effect further enhances electrophilicity at the brominated carbon.
- Experimental Design : React with amines (e.g., aniline) under Pd catalysis. Compare reaction rates with analogs lacking NO₂/F substituents .
- Data Interpretation : Use Hammett plots to correlate substituent σ values with reaction rates.
Q. What strategies prevent competing side reactions during functionalization of this compound?
- Answer :
- Temperature Control : Lower temperatures (e.g., –20°C) reduce radical pathways or multiple substitutions.
- Catalyst Selection : Pd(PPh₃)₄ minimizes undesired coupling compared to Cu catalysts.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective mono-substitution .
Q. Can computational methods predict regioselectivity in cross-coupling reactions involving this compound?
- Answer : Density Functional Theory (DFT) calculates activation energies for different reaction pathways. For example:
- Suzuki Coupling : Simulate Pd insertion barriers at Br vs. F sites.
- Outcome : Br sites show lower activation energy (ΔG‡) due to better leaving-group ability .
Q. Key Research Challenges
- Selective Functionalization : Competing reactivity at Br vs. F sites requires precise control of reaction conditions.
- Stability : Nitro groups may decompose under prolonged UV exposure; store in amber vials .
Note : All data exclude non-academic sources (e.g., commercial vendors) per guidelines. For experimental replication, validate purity via GC or HPLC .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFYMYJYPARISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371249 | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167415-27-2 | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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